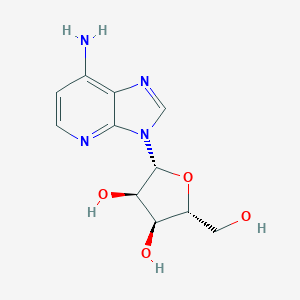

Cadmium-114

描述

Cadmium-114 is an isotope of the element cadmium, which belongs to Group 12 of the periodic table. This compound has an atomic number of 48 and a mass number of 114, consisting of 48 protons and 66 neutrons. It is one of the naturally occurring isotopes of cadmium and is stable. Cadmium itself is a soft, bluish-white metal that is highly toxic even at low concentrations. It is primarily used in batteries, pigments, coatings, and as a stabilizer in plastics .

准备方法

Synthetic Routes and Reaction Conditions: Cadmium-114 can be isolated from natural cadmium sources through various methods. One common method involves the fractional distillation of cadmium metal, where this compound is separated based on its slight differences in physical properties compared to other isotopes.

Industrial Production Methods: In industrial settings, cadmium is often obtained as a by-product of zinc refining. The process involves the roasting of zinc ores, which produces cadmium oxide as a fume. This fume is then collected and reduced to metallic cadmium using carbon. The cadmium metal is further purified through electrolysis or distillation to obtain high-purity this compound .

Types of Reactions:

-

Oxidation: this compound reacts with oxygen to form cadmium oxide (CdO). This reaction occurs readily when cadmium is heated in the presence of air. [ 2 \text{Cd} + \text{O}_2 \rightarrow 2 \text{CdO} ]

-

Reduction: Cadmium oxide can be reduced back to metallic cadmium using reducing agents such as carbon. [ \text{CdO} + \text{C} \rightarrow \text{Cd} + \text{CO} ]

-

Substitution: this compound can undergo substitution reactions with halogens to form cadmium halides, such as cadmium chloride (CdCl₂) and cadmium bromide (CdBr₂). [ \text{Cd} + \text{Cl}_2 \rightarrow \text{CdCl}_2 ]

Common Reagents and Conditions:

Oxidation: Oxygen or air, typically at elevated temperatures.

Reduction: Carbon or other reducing agents, often at high temperatures.

Substitution: Halogens like chlorine or bromine, usually in aqueous or gaseous form.

Major Products:

Oxidation: Cadmium oxide (CdO)

Reduction: Metallic cadmium (Cd)

Substitution: Cadmium halides (e.g., CdCl₂, CdBr₂).

科学研究应用

Cadmium-114 has several applications in scientific research:

Chemistry: Used as a tracer isotope in various chemical reactions to study reaction mechanisms and pathways.

Biology: Employed in biological studies to investigate the effects of cadmium on living organisms, particularly its toxicological impact.

Medicine: Utilized in medical research to develop diagnostic tools and treatments for cadmium poisoning.

Industry: Applied in the development of advanced materials, such as cadmium-based quantum dots for use in optoelectronic devices and sensors

作用机制

Cadmium-114 exerts its effects primarily through the induction of oxidative stress and disruption of cellular signaling pathways. It interferes with calcium signaling, leading to cellular dysfunction and apoptosis. This compound also affects the expression of various genes through epigenetic modifications, such as DNA methylation and histone modifications. These molecular changes can result in long-term health effects, including carcinogenesis .

相似化合物的比较

Cadmium-114 can be compared with other cadmium isotopes and similar heavy metals:

Cadmium-112: Another stable isotope of cadmium with similar chemical properties but different neutron count.

Cadmium-113: A radioactive isotope with a longer half-life, used in nuclear medicine.

Zinc-64: A stable isotope of zinc, which shares similar chemical properties with cadmium but is less toxic.

Mercury-202: A stable isotope of mercury, another Group 12 element, which is more toxic and has different physical properties.

Uniqueness of this compound: this compound is unique due to its stability and abundance among cadmium isotopes. Its stable nature makes it suitable for long-term studies and applications in various fields .

属性

IUPAC Name |

cadmium-114 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd/i1+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOSMKKIYDKNTQ-NJFSPNSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[114Cd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930801 | |

| Record name | (~114~Cd)Cadmium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.903365 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14041-58-8 | |

| Record name | Cadmium, isotope of mass 114 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014041588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~114~Cd)Cadmium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-](/img/structure/B84283.png)

![methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B84286.png)

![Dibutylbis[(2-hydroxybenzoyl)oxy]stannane](/img/structure/B84290.png)

![2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol](/img/structure/B84303.png)